2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1698403-23-4
VCID: VC4955804
InChI: InChI=1S/C8H7F2NO3/c1-14-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
SMILES: COC1=C(N=CC=C1)C(C(=O)O)(F)F
Molecular Formula: C8H7F2NO3
Molecular Weight: 203.145

2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid

CAS No.: 1698403-23-4

Cat. No.: VC4955804

Molecular Formula: C8H7F2NO3

Molecular Weight: 203.145

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid - 1698403-23-4

Specification

CAS No. 1698403-23-4
Molecular Formula C8H7F2NO3
Molecular Weight 203.145
IUPAC Name 2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid
Standard InChI InChI=1S/C8H7F2NO3/c1-14-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Standard InChI Key NKYKIORINXXZON-UHFFFAOYSA-N
SMILES COC1=C(N=CC=C1)C(C(=O)O)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid belongs to the class of fluorinated carboxylic acids, characterized by the presence of two fluorine atoms at the α-carbon and a 3-methoxypyridin-2-yl substituent. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 203.14 g/mol . The methoxy group at the 3-position of the pyridine ring and the difluoroacetic acid group create a steric and electronic profile that enhances interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number1698403-23-4
Molecular FormulaC₈H₇F₂NO₃
Molecular Weight203.14 g/mol
AppearanceWhite solid
Purity98.5–100%
Storage Condition2–8°C

The infrared (IR) spectrum of the compound confirms its structural integrity, with characteristic absorption bands corresponding to the carboxylic acid (-COOH), C-F stretching, and methoxy (-OCH₃) groups .

Stereoelectronic Effects

The difluoro substitution at the α-carbon significantly alters the compound’s electronic properties. Fluorine’s high electronegativity increases the acidity of the carboxylic acid group (pKa ~1.5–2.5), enhancing its reactivity in esterification and amidation reactions . Concurrently, the methoxypyridine ring contributes π-π stacking capabilities and hydrogen-bonding potential, critical for binding to aromatic residues in enzyme active sites .

Synthesis and Manufacturing

StepReactionReagents/Conditions
1Methoxy-pyridine synthesisNitration, methoxylation
2Acetic acid incorporationFriedel-Crafts acylation
3FluorinationSF₄ or DAST in anhydrous DCM
4PurificationRecrystallization or HPLC

Industrial-scale production requires stringent control over reaction parameters to minimize byproducts, given the compound’s high purity specifications (98.5–100%) .

Applications in Pharmaceutical Development

Role as a Drug Intermediate

This compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs) targeting:

  • Neurological Disorders: Modulating GABA receptors or monoamine oxidases .

  • Inflammatory Conditions: Inhibiting cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) .

Table 3: Therapeutic Targets and Mechanisms

TargetMechanismIndication
GABA-A ReceptorAllosteric modulationAnxiety, epilepsy
PDE4cAMP hydrolysis inhibitionAsthma, COPD
COX-2Prostaglandin suppressionArthritis, pain

Medicinal Chemistry Optimization

The difluoro group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the methoxypyridine ring improves solubility and target affinity . For example, in PDE4 inhibitors, the methoxy group forms hydrogen bonds with glutamine residues, increasing potency .

Pharmacological Significance

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Increases membrane permeability and bioavailability.

  • Methoxy Position: The 3-methoxy group optimizes steric interactions with hydrophobic enzyme pockets .

Future Research Directions

  • Synthetic Methodology: Developing catalytic fluorination techniques to reduce reliance on hazardous reagents.

  • Broad-Spectrum Bioactivity: Screening against emerging targets like SARS-CoV-2 main protease.

  • Toxicokinetics: Assessing long-term exposure risks in preclinical models.

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